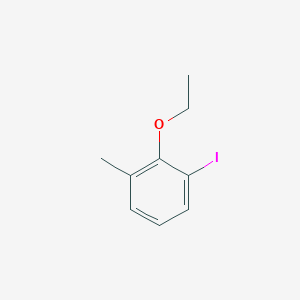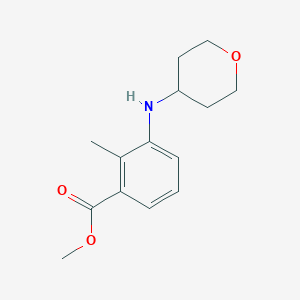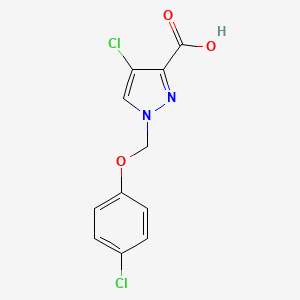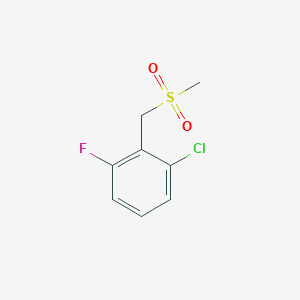
N-(4-(Allyloxy)benzyl)-N-methylpyridin-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(Allyloxy)benzyl)-N-methylpyridin-3-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an allyloxy group attached to a benzyl moiety, further connected to a methylpyridin-3-amine core. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Allyloxy)benzyl)-N-methylpyridin-3-amine hydrochloride typically involves multiple steps. One common approach starts with the allylation of 4-hydroxybenzyl alcohol to form 4-(allyloxy)benzyl alcohol. This intermediate is then subjected to a nucleophilic substitution reaction with N-methylpyridin-3-amine under basic conditions to yield the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(Allyloxy)benzyl)-N-methylpyridin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium cyanide (NaCN) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyloxy group can yield 4-formylbenzyl-N-methylpyridin-3-amine, while reduction of a nitro group would produce the corresponding amine derivative.
Scientific Research Applications
N-(4-(Allyloxy)benzyl)-N-methylpyridin-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-(Allyloxy)benzyl)-N-methylpyridin-3-amine hydrochloride involves its interaction with specific molecular targets. The allyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the pyridin-3-amine core can engage in π-π stacking and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(Allyloxy)benzyl)-N-(tert-butyl)amine hydrochloride
- N-(4-(Allyloxy)benzyl)-2-(4-methoxyphenyl)ethanamine hydrochloride
Uniqueness
N-(4-(Allyloxy)benzyl)-N-methylpyridin-3-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable tool in research and development.
Properties
Molecular Formula |
C16H19ClN2O |
|---|---|
Molecular Weight |
290.79 g/mol |
IUPAC Name |
N-methyl-N-[(4-prop-2-enoxyphenyl)methyl]pyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C16H18N2O.ClH/c1-3-11-19-16-8-6-14(7-9-16)13-18(2)15-5-4-10-17-12-15;/h3-10,12H,1,11,13H2,2H3;1H |
InChI Key |
ZWRYKOQWKSWVAD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OCC=C)C2=CN=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[(3aR,5R,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B12841637.png)







